molecular formula C14H13NO3 B11047725 5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione

5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione

Cat. No.: B11047725
M. Wt: 243.26 g/mol
InChI Key: CQOMEYUZYYUNIU-UHFFFAOYSA-N
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Description

5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is a heterocyclic compound that belongs to the class of oxazinoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione typically involves the selective oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-dione in tetrahydrofuran (THF) using specific oxidizing agents . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinoline ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazinoquinoline derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is unique due to its specific substitution pattern and the presence of the oxazinoquinoline ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

10,12,12-trimethyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraene-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)18-13(17)12(15)16/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOMEYUZYYUNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3OC(=O)C2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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